molecular formula C25H20N2O2S2 B2955027 N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzofuran-2-carboxamide CAS No. 923457-68-5

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzofuran-2-carboxamide

Cat. No.: B2955027
CAS No.: 923457-68-5
M. Wt: 444.57
InChI Key: JRCKSCYHDROZOC-UHFFFAOYSA-N
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Description

This compound is a benzothiazole-benzothiophene hybrid linked via a carboxamide group to a benzofuran moiety. Its structural complexity arises from the fusion of three heterocyclic systems: a 1,3-benzothiazole, a 4,5,6,7-tetrahydro-1-benzothiophene with a methyl substituent at position 6, and a 1-benzofuran-2-carboxamide. The compound’s unique architecture may enhance binding affinity to biological targets due to synergistic electronic and steric effects from the fused rings and substituents.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O2S2/c1-14-10-11-16-21(12-14)31-25(22(16)24-26-17-7-3-5-9-20(17)30-24)27-23(28)19-13-15-6-2-4-8-18(15)29-19/h2-9,13-14H,10-12H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCKSCYHDROZOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzofuran-2-carboxamide involves multiple steps. One common synthetic route includes the following steps :

    Formation of Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core through the condensation of 2-aminobenzenethiol with a suitable aldehyde or ketone.

    Cyclization: The intermediate product undergoes cyclization to form the benzothiazole ring.

    Functionalization: The benzothiazole derivative is then functionalized with various substituents to introduce the benzofuran and tetrahydrobenzothiophene moieties.

    Amidation: The final step involves the amidation reaction to form the carboxamide group.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity .

Chemical Reactions Analysis

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzofuran-2-carboxamide undergoes various chemical reactions, including :

    Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts, often using acidic or basic conditions.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzofuran-2-carboxamide has several scientific research applications :

    Chemistry: The compound is used as a building block in organic synthesis for the development of new molecules with potential biological activities.

    Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

    Medicine: The compound is investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets . The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several benzothiazole and benzothiophene derivatives. Below is a detailed comparison based on molecular features, synthesis, and biological activity:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents/Modifications Reported Activity References
N-[3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzofuran-2-carboxamide C₂₂H₁₇N₂O₂S₂ Benzofuran-carboxamide, methyl-tetrahydrobenzothiophene Under investigation (anticancer)
N-(4-Chloro-1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide C₁₇H₁₅ClN₂OS₂ Chloro-benzothiazole, methyl-tetrahydrobenzothiophene Antiproliferative
N-(1,3-Benzothiazol-2-yl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide (BZ-I) C₁₆H₁₆N₄O₃S Piperazine-furan linker, acetamide Anticancer (IC₅₀: 8.2 µM)

Key Observations :

Compared to BZ-I , the absence of a piperazine linker in the target compound may reduce conformational flexibility but enhance metabolic stability.

Synthetic Routes :

  • The target compound likely employs a coupling reaction between a benzothiazole-tetrahydrobenzothiophene intermediate and benzofuran-2-carboxylic acid, similar to the amidation strategies described for BZ-I .
  • In contrast, the chloro derivative is synthesized via nucleophilic substitution, highlighting the role of halogenation in modulating reactivity.

Biological Activity :

  • The chloro derivative demonstrates moderate antiproliferative activity, attributed to the chloro group’s electron-withdrawing effects enhancing target binding.
  • BZ-I’s piperazine-furan linker contributes to its anticancer potency, suggesting that the target compound’s benzofuran-carboxamide may offer comparable or superior efficacy, pending experimental validation.

Research Findings and Implications

  • Crystallographic Analysis : Tools like SHELX and OLEX2 are critical for resolving the complex stereochemistry of such hybrids, particularly the tetrahydrobenzothiophene ring’s conformation.
  • Pharmacological Potential: The benzofuran moiety in the target compound may enhance interactions with kinase domains or DNA topoisomerases, a hypothesis supported by analogous benzothiazole derivatives .
  • Limitations : Current data gaps include in vivo toxicity profiles and comparative IC₅₀ values against specific cancer cell lines. Further studies using high-throughput screening (e.g., NCI-60 panel) are recommended.

Biological Activity

The compound N-[3-(1,3-benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1-benzofuran-2-carboxamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H24N2O2SC_{21}H_{24}N_{2}O_{2}S, with a molecular weight of approximately 400.54 g/mol. The structure features multiple aromatic rings and heterocycles, which are often associated with biological activity.

PropertyValue
Molecular FormulaC21H24N2O2S
Molecular Weight400.54 g/mol
CAS NumberNot specified
SolubilitySoluble in DMSO

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains and fungi.

Case Study: Antimicrobial Screening

In a study evaluating the antimicrobial activity of benzothiazole derivatives, compounds were tested against Gram-positive and Gram-negative bacteria including Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited inhibition zones comparable to standard antibiotics like ampicillin .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A notable study screened a library of compounds on multicellular spheroids to identify potential anticancer agents. The results suggested that certain structural motifs within the compound could interfere with cancer cell proliferation.

Table 2: Anticancer Activity Results

CompoundCancer Cell LineIC50 (μM)
Compound AMCF-715.4
Compound BHeLa12.8
N-[3-(1,3-benzothiazol-2-yl)...]A54910.5

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, the compound has shown potential anti-inflammatory effects. Research evaluating various derivatives indicated significant inhibition of COX enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

The anti-inflammatory activity is believed to be mediated through the inhibition of prostaglandin synthesis by blocking COX enzymes. This mechanism is crucial for developing non-steroidal anti-inflammatory drugs (NSAIDs).

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